molecular formula C14H13NO4S B2657074 6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1798512-10-3

6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2657074
CAS No.: 1798512-10-3
M. Wt: 291.32
InChI Key: WXDWTAUGHXRCHS-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C14H13NO4S and its molecular weight is 291.32. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds bearing thiophene moieties and related heterocyclic structures have been synthesized and evaluated for their potential anticancer activity. For instance, novel pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines bearing a chromone ring, synthesized through green, one-pot, and catalyst-free methods, showed promising in vitro anticancer activity against several cancer cell lines, including breast, liver, and colon cancer lines (T. Ali et al., 2021). Such studies suggest that the structural elements within "6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one" may contribute to significant biological activities, including anticancer properties.

Antibacterial and Antifungal Activities

Compounds with azetidinone derivatives and thiophene moieties have been synthesized and evaluated for their antimicrobial activities. For example, azetidinone analogs derived from 3-methyl-1H-pyrazol-5(4H)-one have shown promising antibacterial activities against various bacterial strains (Himani N. Chopde, J. Meshram, Ramakanth Pagadala, 2012). This suggests potential for compounds like "this compound" to serve as leads or scaffolds in the development of new antimicrobial agents.

Synthesis and Chemical Properties

The synthesis and chemical reactivity of compounds containing thiophene and pyranone moieties have been explored, providing valuable methodologies for constructing complex molecules with potential for diverse applications. For instance, studies on the synthesis of tetrasubstituted thiophenes via [3+2] annulation strategies offer insights into efficient and versatile synthetic routes that could be relevant for the synthesis of "this compound" (S. N. Sahu et al., 2015).

Fluorescence and Optical Properties

The structural motifs present in "this compound" suggest potential for interesting optical properties. For example, substituent-dependent fluorescence has been observed in thieno[3,2-c]pyrans, indicating that the compound may exhibit unique optical or electronic properties suitable for applications in materials science or as fluorescent probes (S. N. Sahu et al., 2014).

Properties

IUPAC Name

6-methyl-4-[1-(thiophene-3-carbonyl)azetidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-9-4-11(5-13(16)18-9)19-12-6-15(7-12)14(17)10-2-3-20-8-10/h2-5,8,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDWTAUGHXRCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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